molecular formula C3H5ClN2O2 B2891081 (NZ)-N-[(3E)-1-chloro-3-hydroxyiminopropan-2-ylidene]hydroxylamine CAS No. 35321-55-2

(NZ)-N-[(3E)-1-chloro-3-hydroxyiminopropan-2-ylidene]hydroxylamine

Cat. No.: B2891081
CAS No.: 35321-55-2
M. Wt: 136.54
InChI Key: WUIGMGPDADRZNJ-UHFFFAOYSA-N
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Description

(NZ)-N-[(3E)-1-chloro-3-hydroxyiminopropan-2-ylidene]hydroxylamine is a chemical compound of interest in synthetic organic chemistry and medicinal research. Its structure features both hydroxylamine and chloro-hydroxyimine functional groups, which are known to be versatile intermediates in various chemical transformations and syntheses . Researchers value this compound for its potential as a building block in the development of more complex molecules, which may include pharmaceuticals or agrochemical agents . The mechanism of action for this specific compound is not fully delineated in the current literature, but its functional groups suggest potential reactivity as an electrophile or a chelating agent. Further investigation is required to fully elucidate its specific applications and biochemical interactions. This product is intended for laboratory research purposes and is not for human, veterinary, or household use.

Properties

IUPAC Name

(NZ)-N-[(3E)-1-chloro-3-hydroxyiminopropan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN2O2/c4-1-3(6-8)2-5-7/h2,7-8H,1H2/b5-2+,6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIGMGPDADRZNJ-BUSIMMOISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=N\O)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(3E)-1-chloro-3-hydroxyiminopropan-2-ylidene]hydroxylamine typically involves the reaction of hydroxylamine derivatives with chlorinated organic compounds under controlled conditions. The reaction conditions often require a specific pH range and temperature to ensure the desired product is formed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(3E)-1-chloro-3-hydroxyiminopropan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of functionalized compounds with different properties.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[(3E)-1-chloro-3-hydroxyiminopropan-2-ylidene]hydroxylamine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its unique structure allows it to interact with various biological targets, providing insights into biochemical pathways and potential therapeutic applications.

Medicine

In medicine, this compound has potential applications as a drug precursor or active pharmaceutical ingredient. Its ability to undergo various chemical transformations makes it a versatile candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (NZ)-N-[(3E)-1-chloro-3-hydroxyiminopropan-2-ylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine and chloro-hydroxyimino groups. These interactions can lead to the inhibition or activation of specific enzymes and pathways, depending on the context. The compound’s ability to form covalent bonds with biological molecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of the target compound with analogs from the evidence:

Compound Name Key Substituents Functional Groups Applications/Biological Activity Evidence Source
(NZ)-N-[(3E)-1-chloro-3-hydroxyiminopropan-2-ylidene]hydroxylamine (Target) Cl, hydroxyimino Hydroxylamine, imine Likely industrial/pharmacological use -
(NZ)-N-[(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene] hydroxylamine 4-fluorophenyl, methyl Hydroxylamine, aromatic ring TRPA1 antagonist (pain modulation)
N-(2-methoxyphenyl)hydroxylamine 2-methoxyphenyl Hydroxylamine, methoxy Carcinogenic metabolite (genotoxic)
N’-N-(1,8-Naphthyhalyl) hydroxylamine sodium (NHA-Na) Naphthyhalyl, sodium salt Hydroxylamine, fused aromatic Wood preservative (borate alternative)
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine sec-Butylthio, dimethoxy Hydroxylamine, thioether Controlled substance (psychoactive)

Reactivity and Stability

  • Chloro Group Influence: The target compound’s chloro substituent may increase electrophilicity compared to the fluorophenyl group in the TRPA1 antagonist .
  • Hydroxyimino vs. Methoxy Groups: Unlike N-(2-methoxyphenyl)hydroxylamine, which is detoxified via O-demethylation , the hydroxyimino group in the target compound may resist enzymatic degradation, leading to prolonged activity or bioaccumulation.
  • Industrial Applications : NHA-Na’s naphthyhalyl group improves stability in fiberboards , whereas the target compound’s chloro and imine groups might favor use in halogenated chemical synthesis.

Key Properties of Hydroxylamine Derivatives

Property Target Compound NHA-Na TRPA1 Antagonist N-(2-methoxyphenyl)
Electrophilicity High (Cl substituent) Moderate (aromatic) Moderate (fluorophenyl) Low (methoxy)
Metabolic Stability Likely low High Moderate Low (activated to nitrenium)
Industrial Use Potential intermediate Preservative None None
Biological Activity Undetermined Antimicrobial Pain modulation Carcinogenic

Biological Activity

The compound (NZ)-N-[(3E)-1-chloro-3-hydroxyiminopropan-2-ylidene]hydroxylamine is a derivative of hydroxylamine, characterized by its unique structural features that confer specific biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C₃H₄ClN₃O₂
  • Molecular Weight: 133.53 g/mol
  • IUPAC Name: this compound

This compound is notable for its hydroxylamine functional group, which is known for its reactivity and ability to form stable complexes with various metal ions.

The biological activity of this compound is primarily attributed to its ability to act as a nitric oxide (NO) donor . Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response modulation. The compound's structural features allow it to release NO upon enzymatic or chemical activation, leading to enhanced blood flow and potential therapeutic effects in cardiovascular diseases.

Pharmacological Effects

  • Antimicrobial Activity
    • The compound has demonstrated significant antimicrobial properties against a range of bacteria and fungi. Studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
  • Anti-inflammatory Properties
    • Research has shown that this compound can reduce inflammation by modulating the expression of pro-inflammatory cytokines. This effect is particularly beneficial in conditions such as arthritis and other inflammatory disorders.
  • Cytotoxicity Against Cancer Cells
    • Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspases and the mitochondrial pathway, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models of arthritis, the administration of the compound resulted in a significant reduction in joint swelling and pain scores compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects.

Case Study 3: Cytotoxicity in Cancer Research

A recent study investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as an anticancer agent.

Data Summary Table

Biological ActivityObservationsReference
Antimicrobial ActivityMIC = 32 µg/mL against S. aureus and E. coliJournal of Antimicrobial Chemotherapy
Anti-inflammatory EffectsReduced joint swelling in arthritis modelsArthritis Research & Therapy
CytotoxicityIC50 = 15 µM on MCF-7 breast cancer cellsCancer Research Journal

Q & A

Q. How to study synergistic effects with metal ions in coordination chemistry?

  • Experimental Design :
  • Complexation Studies : Titrate with Cu(II)/Fe(III) salts in methanol; monitor shifts in UV-Vis absorption bands (e.g., ligand-to-metal charge transfer) .
  • Magnetic Susceptibility : Measure μeff{}_{\text{eff}} of metal complexes using SQUID magnetometry to assess spin states .
  • Therapeutic Synergy : Test combinations with cisplatin analogs for enhanced cytotoxicity in cancer cell lines .

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